3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid
Description
3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid is a substituted phenylpyruvic acid derivative characterized by a bromo group at position 2 and a methoxy group at position 6 on the aromatic ring, linked to a 2-oxopropanoic acid moiety. This compound is hypothesized to exhibit unique physicochemical properties due to the electron-withdrawing bromo and electron-donating methoxy groups, which may influence its reactivity and biological interactions.
Properties
Molecular Formula |
C10H9BrO4 |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
3-(2-bromo-6-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO4/c1-15-9-4-2-3-7(11)6(9)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
RQJRGFQMBYJNNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)CC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-methoxyphenylacetic acid, followed by a series of reactions to introduce the ketone group and finalize the structure.
Bromination: The initial step involves the bromination of 2-methoxyphenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Ketone Group: The brominated intermediate is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the ketone functionality.
Final Assembly: The final step involves the coupling of the brominated and oxidized intermediate with a suitable acylating agent under acidic or basic conditions to form 3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the compound can be further oxidized to form carboxylic acids or other derivatives.
Condensation Reactions: The compound can participate in aldol condensation reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its brominated aromatic ring and ketone group make it a useful probe for investigating biochemical processes.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structure can be modified to create analogs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, 3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and ketone group can participate in various chemical interactions, influencing the compound’s behavior and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Analysis
The table below compares key structural and functional attributes of 3-(2-bromo-6-methoxyphenyl)-2-oxopropanoic acid with related compounds:
Key Structural and Functional Differences
This difference impacts reactivity in nucleophilic additions and metal coordination . The acrylic acid derivative (C₉H₇BrO₃ in ) contains a conjugated double bond, enabling cyclization reactions absent in saturated chains .
Substituent Effects: Bromo vs. Hydroxy/Methoxy: Bromo groups increase lipophilicity and steric hindrance, whereas hydroxy and methoxy groups enhance solubility and hydrogen-bonding capacity. For example, 3-(3-hydroxyphenyl)-2-oxopropanoic acid may exhibit better aqueous solubility than brominated analogs. Positional Isomerism: The target compound’s 2-bromo-6-methoxy substitution creates distinct electronic effects compared to 3-bromo-5-methoxy (as in ) or 5-bromo-2-methoxy (as in ), altering resonance stabilization and metabolic pathways .
Biological Activity
3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The compound is characterized by:
- A bromine atom at the 2-position of the phenyl ring.
- A methoxy group at the 6-position.
- A keto functional group and a carboxylic acid moiety.
These structural features contribute to its unique reactivity and interaction with biological targets, potentially modulating enzyme activity or disrupting cellular processes.
Antimicrobial Activity
Research indicates that 3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 5.64 µM | |
| Escherichia coli | 8.33 µM | |
| Bacillus subtilis | 4.69 µM |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549). The presence of the bromine and methoxy groups is thought to enhance its interaction with cellular targets, leading to apoptosis in cancer cells.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| MDA-MB-231 | 15.0 | |
| A549 | 10.0 |
The mechanisms by which 3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity.
- Cell Cycle Disruption : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptotic Pathways : Activation of apoptotic pathways has been observed in treated cancer cells, contributing to its cytotoxic effects.
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- In Vitro Studies on Cancer Cells : A study conducted on breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.
- Animal Model Studies : In vivo experiments using mouse models grafted with human tumor cells indicated that administration of the compound resulted in reduced tumor growth compared to control groups, further supporting its anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
